Acetamide, 2-(diethylamino)-N-(1-phenylethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
19893-65-3 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(diethylamino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17) |
InChI Key |
ZJEFTFVSZKSNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 1-Phenylethylamine
The most straightforward method involves the acylation of 1-phenylethylamine with 2-(diethylamino)acetyl chloride under mild basic conditions. This route leverages the nucleophilic reactivity of the primary amine to form the acetamide bond.
Procedure :
-
1-Phenylethylamine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Triethylamine (1.2 eq) is added as a base to scavenge HCl.
-
2-(Diethylamino)acetyl chloride (1.05 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
The organic layer is washed with water, dried over Na₂SO₄, and concentrated to yield the crude product.
-
Recrystallization from n-hexane/ethyl acetate (3:1) affords pure acetamide.
Key Parameters :
Nucleophilic Substitution of 2-Chloro-N-(1-Phenylethyl)Acetamide
An alternative route employs 2-chloro-N-(1-phenylethyl)acetamide as a precursor, where the chlorine atom is displaced by diethylamine via an SN₂ mechanism.
Procedure :
-
2-Chloro-N-(1-phenylethyl)acetamide (1.0 eq) is dissolved in dimethylformamide (DMF).
-
Diethylamine (2.5 eq) and potassium iodide (0.1 eq) are added.
-
The mixture is heated to 80°C for 8 hours.
-
After cooling, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/acetone 4:1).
Optimization Insights :
-
Temperature : Higher temperatures (>100°C) lead to decomposition.
-
Catalyst : KI enhances reaction kinetics by stabilizing the transition state.
Comparative Analysis of Methodologies
| Parameter | Direct Acylation | Nucleophilic Substitution |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Reaction Time | 12 hours | 8 hours |
| Yield | 74–87% | 65–72% |
| Purification Complexity | Low | Moderate |
Trade-offs :
-
Direct acylation offers higher yields but requires expensive acyl chlorides.
-
Nucleophilic substitution uses cheaper precursors but necessitates stringent temperature control.
Advanced Catalytic Systems
Phase-Transfer Catalysis (PTC)
The use of tetrabutylammonium bromide (TBAB) as a PTC enables reactions in biphasic systems (e.g., water/DCM), improving atom economy and reducing organic solvent use.
Case Study :
Enzymatic Amination
Recent work explores lipase-catalyzed amidation in non-aqueous media, though yields remain suboptimal (≤55%).
Structural Characterization and Quality Control
Critical Analytical Data :
-
¹H NMR (CDCl₃): δ 7.37–7.17 (m, 5H, Ar-H), 5.85 (t, J = 54.3 Hz, 1H, NH), 3.61 (q, 2H, CH₂N), 2.88 (t, 2H, CH₂Ph).
-
IR : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
Impurity Profiling :
-
Major Byproduct : N,N-Diethyl-2-(1-phenylethylamino)acetamide (formed via over-alkylation, <5%).
Industrial-Scale Considerations
Solvent Recycling
-
DCM Recovery : ≥90% via fractional distillation.
-
Waste Streams : Aqueous HCl (neutralized with CaCO₃).
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.
This reaction is critical for breaking down the compound into pharmacologically active fragments, such as 1-phenylethylamine, a known psychoactive intermediate.
Nucleophilic Substitution at the Amine Group
The diethylamino group (-N(CH₂CH₃)₂) participates in alkylation or acylation reactions due to its nucleophilic tertiary nitrogen.
Reductive Reactions
The benzene ring in the phenylethyl moiety is susceptible to catalytic hydrogenation, though this reaction has not been explicitly documented for this compound. Based on analogous aryl systems:
| Conditions | Products | Catalysts |
|---|---|---|
| H₂/Pd-C | Cyclohexylethyl-substituted acetamide | Palladium on carbon |
This reaction could modify the compound’s lipophilicity and pharmacokinetic properties.
Oxidation Reactions
The tertiary amine group may undergo oxidation to form N-oxide derivatives, though experimental evidence for this compound is limited.
| Oxidizing Agent | Product | Notes |
|---|---|---|
| H₂O₂ or mCPBA | 2-(Diethylamino-N-oxide)acetamide derivative | Potential metabolite in drug metabolism |
Salt Formation
The tertiary amine can form salts with acids, enhancing stability and bioavailability:
| Acid | Salt Product | Utility |
|---|---|---|
| HCl | Hydrochloride salt | Common formulation for intravenous delivery |
| Sulfuric acid | Sulfate salt | Improved crystallinity for purification |
Complexation with Metals
The compound’s amine and amide groups may coordinate with transition metals, though this remains speculative without direct experimental data. Potential applications include catalytic systems or metallodrug precursors.
Key Research Findings:
-
Hydrolysis Kinetics : The compound’s hydrolysis rate is pH-dependent, with faster degradation in strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal Stability : Decomposition occurs above 200°C, primarily via C-N bond cleavage in the amide group .
-
Biological Implications : Hydrolysis products like 1-phenylethylamine may contribute to neurological effects, suggesting metabolic activation pathways.
Scientific Research Applications
2-(diethylamino)-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Table 1: Structural Features of Acetamide Derivatives
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|---|
| Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- | 2-(diethylamino), N-(1-phenylethyl) | Not provided | Not provided | Not available |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 2-(diethylamino), N-(2,6-dimethylphenyl) | C₁₄H₂₂N₂O | 234.34 | 137-58-6 |
| 2-(2-tert-Butylphenoxy)-N-(1-phenylethyl)acetamide | 2-(tert-butylphenoxy), N-(1-phenylethyl) | C₂₀H₂₅NO₂ | 311.425 | Not available |
| N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide | N-(hydroxy-oxo-phenylethyl) | C₁₀H₁₁NO₃ | 193.202 | 2187-27-1 |
Key Observations :
- The diethylamino group in the target compound is shared with 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, but the latter’s aryl substitution (2,6-dimethylphenyl) increases steric hindrance compared to the 1-phenylethyl group .
- N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide () introduces a hydroxyl and ketone group, drastically modifying hydrogen-bonding capacity and reactivity .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | pKa | PSA (Ų) | LogP (Predicted) |
|---|---|---|---|
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 7.93 | 23.55 | ~3.2 |
| 2-(2-tert-Butylphenoxy)-N-(1-phenylethyl)acetamide | N/A | 38.27 | ~4.5 |
| N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide | N/A | 66.40 | ~1.8 |
Key Observations :
- The diethylamino group lowers the polar surface area (PSA) and increases LogP, favoring membrane permeability .
- N-(1-Hydroxy-2-oxo-2-phenylethyl)acetamide has a high PSA due to its hydroxyl and ketone groups, reducing bioavailability .
Biological Activity
Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
Acetamide, 2-(diethylamino)-N-(1-phenylethyl)- has the molecular formula and a molecular weight of approximately 234.34 g/mol. Its structure includes a diethylamino group and a phenylethyl moiety, which contribute to its reactivity and potential pharmacological properties.
Study on Antinociceptive Properties
A study investigating the antinociceptive effects of diphenethylamines found that certain derivatives exhibited significant pain relief in animal models. The study highlighted the importance of structural modifications in enhancing efficacy. For instance, compounds with specific N-substituents showed improved potency compared to their analogs .
Evaluation of Antimicrobial Activity
Research into structurally similar compounds revealed that certain acetamide derivatives possess notable antimicrobial activity against various bacterial strains. The configuration of stereogenic centers was found to influence the effectiveness of these compounds, indicating a need for further exploration of enantiomers .
Comparative Analysis with Similar Compounds
To better understand the potential of acetamide, 2-(diethylamino)-N-(1-phenylethyl)-, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetamide, 2-chloro-N-(1,1-dimethyl-2-phenylethyl) | C15H22ClN2O | Contains a chlorine atom; potential for different reactivity |
| 2-(Diethylamino)-N-methyl-N-(2-phenethyl)acetamide hydrochloride | C15H25ClN2O | Features a methyl group instead of phenylethyl; may exhibit different biological activities |
| N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide | C20H25NO2 | Larger molecular structure; potentially different pharmacological properties |
This table illustrates how variations in chemical structure can lead to diverse biological activities, emphasizing the need for further research into acetamide, 2-(diethylamino)-N-(1-phenylethyl)-.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(diethylamino)-N-(1-phenylethyl)acetamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, coupling 2-(diethylamino)acetic acid with 1-phenylethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions. Optimization includes controlling temperature (0–25°C), solvent selection (e.g., DCM or THF), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield and purity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms the diethylamino and phenylethyl substituents. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). For chiral purity, polarimetry or chiral HPLC is required due to the stereogenic center in the 1-phenylethyl group .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Use cell viability assays (e.g., MTT or Mosmann assay) to assess cytotoxicity in neuronal or cardiac cell lines, given structural analogs like lidocaine target ion channels. Receptor binding assays (e.g., radioligand displacement for Na⁺ channels) quantify affinity. Functional electrophysiology (patch-clamp) evaluates ion channel blockade efficacy .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods for weighing and synthesis. Store in airtight containers away from oxidizers. Waste disposal must follow institutional guidelines for amide-containing organics, with incineration or licensed chemical waste services .
Advanced Questions
Q. How can researchers address discrepancies in reported receptor binding affinities across studies?
- Methodological Answer : Validate assay conditions: pH (adjust to physiological 7.4, as pKa = ~7.93 affects ionization ), temperature (37°C), and buffer composition. Use orthogonal methods (e.g., SPR and fluorescence polarization) to cross-verify results. Ensure enantiomeric purity, as stereochemistry impacts binding .
Q. What strategies elucidate metabolic stability and cytochrome P450 interactions?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS to calculate half-life. CYP inhibition assays (fluorogenic substrates) identify specific isoform interactions (e.g., CYP1A2, CYP3A4). Metabolite identification uses high-resolution MS/MS and stable isotope tracing .
Q. How does stereochemistry influence pharmacological activity, and what methods isolate enantiomers?
- Methodological Answer : The 1-phenylethyl group introduces a chiral center, leading to enantiomer-specific effects. Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution. Compare activity in ion channel assays to determine stereoselectivity. Molecular dynamics simulations predict binding pocket interactions .
Q. Which computational approaches predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against Na⁺ channel homology models (e.g., Nav1.4). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculates binding energy differences between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
